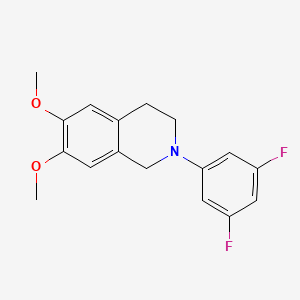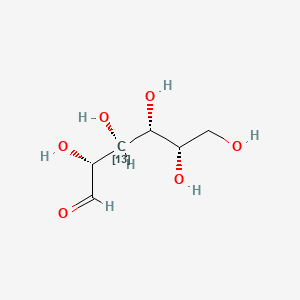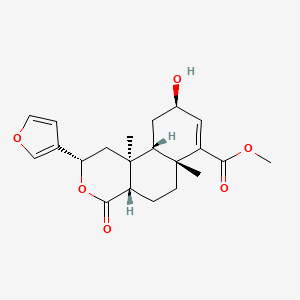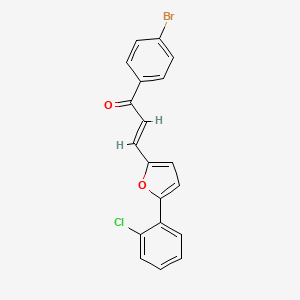
Wnk-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These kinases are a family of serine/threonine protein kinases that play a crucial role in regulating ion transport across cell membranes, maintaining ion homeostasis, and regulating blood pressure . Wnk-IN-1 is particularly significant in the study of cardiovascular homeostasis and has potential therapeutic applications in treating hypertension and other related conditions .
Preparation Methods
The synthesis of Wnk-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to yield the final product. The specific reaction conditions and reagents used in the synthesis of this compound are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
Wnk-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Wnk-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of WNK kinases in various biochemical pathways. In biology, this compound is used to investigate the regulation of ion transport and cellular volume homeostasis. In medicine, it has potential therapeutic applications in treating hypertension, stroke, and certain types of cancer . In industry, this compound is used in the development of new drugs and therapeutic agents targeting WNK kinases .
Mechanism of Action
Wnk-IN-1 exerts its effects by inhibiting the activity of WNK kinases. These kinases phosphorylate and activate downstream kinases such as oxidative stress-responsive kinase 1 (OSR1) and SPS1-related proline/alanine-rich kinase (SPAK). By inhibiting WNK kinases, this compound disrupts the phosphorylation and activation of these downstream kinases, thereby affecting the regulation of ion transport and cellular volume homeostasis . The molecular targets of this compound include the ATP binding site of WNK kinases, where it binds in a non-competitive manner .
Comparison with Similar Compounds
Wnk-IN-1 is unique among WNK kinase inhibitors due to its ATP non-competitive inhibition mechanism. Similar compounds include quinoline compounds, halo-sulfones, cyclopropane-containing thiazoles, piperazine-containing compounds, and nitrophenol-derived compounds . These compounds also inhibit WNK kinases but may differ in their selectivity and potency. For example, quinoline-derived compounds have been shown to exhibit isoform-specific inhibition, being more potent toward WNK3 than WNK1 . This highlights the uniqueness of this compound in its broad-spectrum inhibition of WNK kinases.
Properties
Molecular Formula |
C26H29N3O |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[[1-[2-(3-methoxyphenyl)-5-methylpyridin-4-yl]indol-3-yl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C26H29N3O/c1-18(2)14-27-16-21-17-29(25-11-6-5-10-23(21)25)26-13-24(28-15-19(26)3)20-8-7-9-22(12-20)30-4/h5-13,15,17-18,27H,14,16H2,1-4H3 |
InChI Key |
KRRYUYQXCUJXNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1N2C=C(C3=CC=CC=C32)CNCC(C)C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,4R)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-4-[(E)-2-cyano-3-cyclopropylprop-2-enoyl]-3-(cyanomethyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12402144.png)
![2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one](/img/structure/B12402148.png)
![[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12402154.png)




![5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402176.png)





